![molecular formula C20H19F3N2O2 B2601104 N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide CAS No. 955760-43-7](/img/structure/B2601104.png)
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide, also known as PTIQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PTIQ belongs to the class of compounds known as isoquinolines, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Pharmacokinetics and Metabolism
Metabolism and Excretion Pathways
Compounds like SB-649868 have been studied for their metabolism and excretion pathways in humans. Understanding the metabolism, including principal metabolites and pathways of elimination (e.g., fecal vs. urinary excretion), is crucial for developing drugs with optimal efficacy and minimal toxicity.
Safety and Pharmacokinetics
The safety, dosimetry, and pharmacokinetics of compounds like 18F-ISO-1 are evaluated to determine their feasibility for imaging tumor proliferation, indicating the importance of these parameters in developing diagnostic and therapeutic agents.
Potential Therapeutic Applications
Neuroinflammation and Psychosis
Studies on neuroinflammation, such as those involving 11C-(R)-PK11195 in schizophrenia-related psychosis, highlight the potential of certain compounds in understanding and possibly treating neuroinflammatory conditions.
Cancer Treatment
Research on compounds like Ecteinascidin 743 (ET-743) for solid malignancies underlines the role of chemical compounds in exploring new cancer therapies, focusing on mechanisms of action, efficacy, and safety profiles.
Allergic Inflammation
The investigation of compounds like SG-HQ2 for their effects on mast cell-mediated allergic inflammation suggests a potential for developing treatments for allergic conditions.
Anesthetic Implications
Understanding the anesthetic implications of metabolic conditions, as discussed in the context of propionic acidemia, provides insights into safer anesthesia practices for patients with specific metabolic disorders, which could be relevant when considering the pharmacological properties of N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide.
properties
IUPAC Name |
N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-2-18(26)25-10-9-13-7-8-15(11-14(13)12-25)24-19(27)16-5-3-4-6-17(16)20(21,22)23/h3-8,11H,2,9-10,12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYTVKSIYRDNOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.